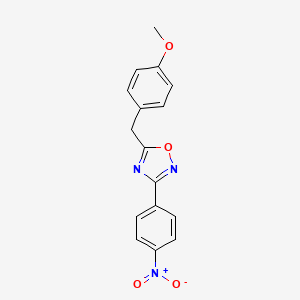
N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It features a 3-methylphenyl group and a pyrimidin-2-ylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an appropriate amine under mild conditions.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Pyrimidin-2-ylsulfanyl Group: The pyrimidin-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using pyrimidine-2-thiol and an appropriate leaving group on the acetamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing groups.
Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfanyl group may play a crucial role in binding to these targets, while the 3-methylphenyl group may enhance the compound’s stability and bioavailability. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-(pyrimidin-2-ylthio)acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
N-(3-methylphenyl)-2-(pyrimidin-2-ylamino)acetamide: Similar structure but with an amino group instead of a sulfanyl group.
N-(3-methylphenyl)-2-(pyrimidin-2-yloxy)acetamide: Similar structure but with an oxy group instead of a sulfanyl group.
Uniqueness
N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-10-4-2-5-11(8-10)16-12(17)9-18-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNOYMFPXWYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
![2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE](/img/structure/B5748373.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N-[4-(azepane-1-carbonyl)phenyl]acetamide](/img/structure/B5748385.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)


![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

![N-(4-METHOXYPHENYL)-2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5748437.png)
